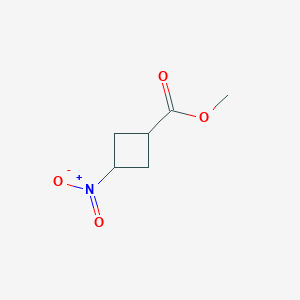
Methyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also contains a sulfonyl group attached to a chlorophenyl group, and a carboxylate group attached to a methyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The electronic distribution and the shape of the molecule could be influenced by these groups, affecting its chemical reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonyl and carboxylate would likely make it polar and potentially soluble in polar solvents .科学的研究の応用
Crystal Structure and Molecular Interactions
Research on pyrimidine derivatives, including those structurally related to Methyl 6-(((4-Chlorophenyl)Sulfonyl)Methyl)-4-(3,4-Dimethoxyphenyl)-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate, has shown their significance in understanding crystal structures and molecular interactions. For instance, the study of pyrimethamine sulfonate interactions demonstrates how these compounds form hydrogen-bonded bimolecular ring motifs, which are crucial for understanding molecular associations in crystallography (Balasubramani, Muthiah, & Lynch, 2007).
Chemical Transformations and Synthesis
Pyrimidine derivatives are pivotal in various chemical transformations. For instance, the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one, which is structurally similar to the compound , shows the potential for rearrangement into other chemically significant compounds (Bullock, Carter, Gregory, & Shields, 1972). This kind of research is vital for developing new synthetic routes in organic chemistry.
Stereochemistry and Reaction Mechanisms
Investigations into the stereochemistry of related compounds have led to insights into reaction mechanisms and the formation of novel compounds. For example, studies on thiazolidine-carboxylate derivatives have provided a deeper understanding of stereoselective cyclizations and the role of axial chirality in these reactions (Betts et al., 1999). These insights are crucial for the development of stereospecific synthetic methods.
作用機序
将来の方向性
特性
IUPAC Name |
methyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O7S/c1-29-16-9-4-12(10-17(16)30-2)19-18(20(25)31-3)15(23-21(26)24-19)11-32(27,28)14-7-5-13(22)6-8-14/h4-10,19H,11H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVRLUWHOOIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
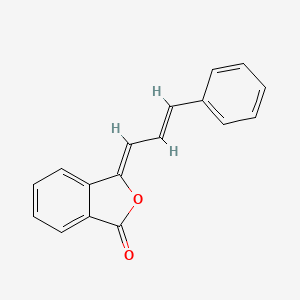
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)

![2-[1-(aminomethyl)cyclobutyl]acetic Acid](/img/structure/B2676774.png)
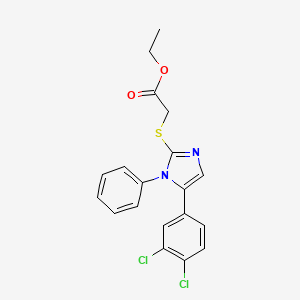
![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)
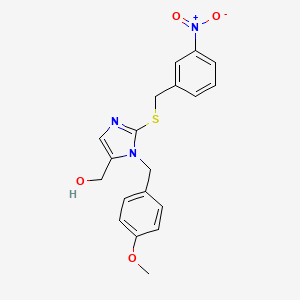
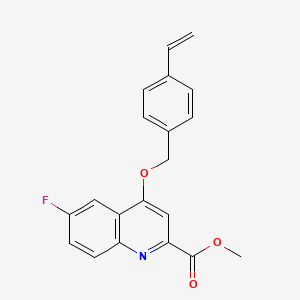
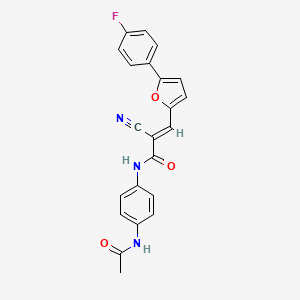

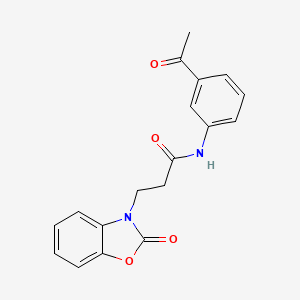
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)

